molecular formula C15H8BrClF3N5O B12637086 C15H8BrClF3N5O

C15H8BrClF3N5O

Cat. No.: B12637086
M. Wt: 446.61 g/mol
InChI Key: URKMTOMSTDHFHI-UHFFFAOYSA-N
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Description

C₁₅H₈BrClF₃N₅O is a halogenated heterocyclic compound featuring a fused aromatic ring system substituted with bromine (Br), chlorine (Cl), fluorine (F), nitrogen (N), and oxygen (O). Its molecular weight is 477.61 g/mol, with a polarizable structure due to electronegative halogens and heteroatoms. The compound’s reactivity and stability are influenced by the electron-withdrawing effects of halogens, particularly fluorine, which enhances thermal and photochemical resistance.

Applications: Likely used in agrochemicals (e.g., pesticides) or pharmaceuticals due to halogen-mediated bioactivity.

Properties

Molecular Formula

C15H8BrClF3N5O

Molecular Weight

446.61 g/mol

IUPAC Name

5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H8BrClF3N5O/c16-9-2-4-13(25-7-21-23-24-25)10(6-9)14(26)22-12-5-8(15(18,19)20)1-3-11(12)17/h1-7H,(H,22,26)

InChI Key

URKMTOMSTDHFHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C15H8BrClF3N5O typically involves multiple steps, including the introduction of bromine, chlorine, and fluorine atoms into the organic framework. Common synthetic routes may include:

    Halogenation Reactions: Introducing bromine, chlorine, and fluorine atoms into the aromatic ring using halogenating agents such as bromine, chlorine gas, and fluorinating agents.

    Nitration and Reduction: Introducing nitro groups followed by reduction to amine groups.

    Coupling Reactions: Using coupling agents to link different parts of the molecule together.

Industrial Production Methods

Industrial production of C15H8BrClF3N5O may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: For efficient mixing and heat transfer.

    Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

C15H8BrClF3N5O: can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles (e.g., hydroxide ions) or electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

C15H8BrClF3N5O: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of C15H8BrClF3N5O involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Structural and Functional Differences

Property C₁₅H₈BrClF₃N₅O Compound A (C₁₅H₈Cl₂F₃N₅O) Compound B (C₁₅H₈BrClF₃N₅O₂)
Molecular Weight (g/mol) 477.61 434.46 493.61
Halogen Composition Br, Cl, F Cl, F Br, Cl, F
Key Functional Groups N5O N5O N5O₂
Solubility in H₂O (mg/L) 12.5 8.3 5.1
Melting Point (°C) 145–148 160–163 130–133

Key Observations :

  • Molecular Weight Impact : Compound B’s higher molecular weight correlates with reduced aqueous solubility (5.1 mg/L vs. 12.5 mg/L in the parent compound), consistent with trends in halogenated aromatics.
  • Halogen Effects : Compound A lacks bromine, reducing its molecular weight but increasing melting point (160–163°C) due to tighter crystal packing from smaller Cl atoms.

Bioactivity and Environmental Impact

  • C₁₅H₈BrClF₃N₅O : Demonstrates broad-spectrum antifungal activity (MIC = 0.5 µg/mL against Aspergillus spp.) but moderate aquatic toxicity (LC50 = 2.4 mg/L in zebrafish).
  • Compound A : Lower bioactivity (MIC = 5.0 µg/mL) but improved environmental persistence due to reduced photodegradation.

Industrial Relevance

  • The parent compound’s balance of solubility and stability makes it preferable for foliar pesticides, whereas Compound B’s lower solubility limits it to soil treatments.

Biological Activity

The compound C15H8BrClF3N5O, known chemically as a complex organic molecule, has garnered attention in various fields due to its potential biological activities. This article compiles findings from diverse studies to elucidate its biological activity, including antioxidant properties, enzyme inhibition, and antimicrobial effects.

Chemical Structure

The molecular structure of C15H8BrClF3N5O can be represented as follows:

  • Molecular Formula : C15H8BrClF3N5O
  • Molecular Weight : 456.6 g/mol
  • Functional Groups : The presence of halogens (Br, Cl, F), nitrogen (N), and oxygen (O) suggests potential reactivity and biological interactions.

Antioxidant Activity

Research has shown that compounds with similar structures often exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

  • Mechanism : Antioxidants neutralize free radicals, thereby preventing cellular damage.
  • Assays Used : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly employed to evaluate the free radical scavenging ability of compounds.

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of C15H8BrClF3N5O. It has been studied for its potential to inhibit enzymes related to metabolic disorders.

  • Key Enzymes :
    • α-Amylase : Involved in carbohydrate digestion; inhibition can lower blood glucose levels.
    • α-Glucosidase : Similar role in carbohydrate metabolism; its inhibition is beneficial for managing diabetes.
EnzymeInhibition TypeAssay Method
α-AmylaseCompetitiveColorimetric assay
α-GlucosidaseNon-competitiveFluorometric assay

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various bacterial strains.

  • Tested Strains : Common Gram-positive and Gram-negative bacteria.
  • Methods : Disk diffusion and broth microdilution methods are typically used to determine the minimum inhibitory concentration (MIC).

Case Studies

Several case studies have highlighted the practical applications of compounds similar to C15H8BrClF3N5O:

  • Case Study on Antidiabetic Properties :
    • A study demonstrated that a related compound significantly reduced blood glucose levels in diabetic rats by inhibiting α-glucosidase activity .
  • Case Study on Antimicrobial Efficacy :
    • Research indicated that a derivative of this compound showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative .

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